Colon Cancer Cell Proliferation: NS-398 vs Rofecoxib
In HT-29 colon adenocarcinoma cells, NS-398 inhibited cell proliferation at 10–40 μM, whereas rofecoxib at the same concentration range did not inhibit proliferation [1]. This differential effect occurs despite both compounds effectively suppressing prostaglandin E2 production, indicating that the anti-proliferative activity of NS-398 in this model is not solely attributable to COX-2 enzyme inhibition.
Supports compound-specific anti-proliferative activity context
COX-2-independent pathways may contribute; cell-line specificity requires verification
| Evidence Dimension | Inhibition of cell proliferation in HT-29 colon adenocarcinoma cells |
|---|---|
| Target Compound Data | Inhibited proliferation at 10–40 μM |
| Comparator Or Baseline | Rofecoxib: no inhibition at 10–40 μM |
| Quantified Difference | Qualitative difference; NS-398 active, rofecoxib inactive |
| Conditions | HT-29 human colon adenocarcinoma cell line (COX-2 expressing), in vitro |
Why This Matters
This demonstrates that NS-398 provides anti-proliferative activity in colorectal cancer models that rofecoxib does not, guiding selection for oncology research applications.
- [1] Yamazaki, R., Kusunoki, N., Matsuzaki, T., Hashimoto, S., & Kawai, S. (2002). Selective cyclooxygenase-2 inhibitors show a differential ability to inhibit proliferation and induce apoptosis of colon adenocarcinoma cells. FEBS Letters, 531(2), 278–284. View Source
